![molecular formula C13H15N3O2 B2588991 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034400-42-3](/img/structure/B2588991.png)

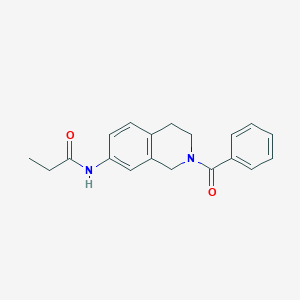

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

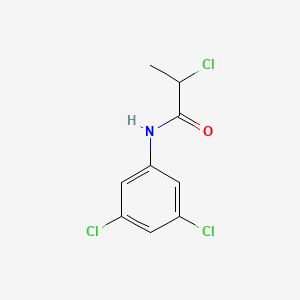

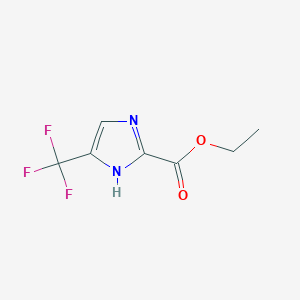

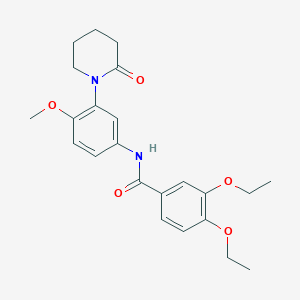

The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or cyclization. The exact method would depend on the specific functional groups present in the molecule.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the pyrazolo[1,5-a]pyrazin ring in the molecule might undergo reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution.Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various laboratory techniques. These properties are influenced by the molecular structure and functional groups of the compound .科学的研究の応用

Liquid Fuel Production

The conversion of biobased 5-hydroxymethylfurfural (HMF) into 2,5-dimethylfuran (DMF) has garnered attention as a potential liquid fuel. DMF can serve as an alternative to fossil fuels, contributing to sustainable energy sources. Recent advancements in this transformation have focused on catalytic properties, including noble metals, non-noble metals, and bimetallic catalysts. The choice of support material and reaction conditions significantly impact the efficiency of HMF-to-DMF conversion .

Chemical Separation

Selective separation of 2,5-dimethylfuran (DMF) and 2,5-methyltetrahydrofuran (DMeTHF) is crucial in the chemical industry. Developing efficient separation methods enhances the utilization of DMF as a valuable platform chemical .

Soot Formation Studies

Understanding the formation process of soot particles from 2,5-dimethylfuran (DMF) pyrolysis is essential. Molecular dynamics simulations provide insights into nucleation, surface growth, and graphitization of soot particles .

Green Chemistry

An integrated process for producing 2,5-dimethylfuran (DMF) from biomass has demonstrated environmental favorability and unprecedented efficiency. This approach aligns with green chemistry principles and holds promise for industrial applications .

Energy Efficiency

Research indicates that 2,5-dimethylfuran (DMF) can replace fossil fuels in the near future. Its energy efficiency and low ecological impact make it valuable for supplying the carbon cycle from biomass .

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is highly dependent on the specific activities of the compound.

Safety and Hazards

特性

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2,5-dimethylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-7-12(10(2)18-9)13(17)15-5-6-16-11(8-15)3-4-14-16/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQQVEXKCAVHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)

![2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)